2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with an azetidine ring and further substituted with a pyrimidin-4-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The intermediate thieno[3,2-d]pyrimidin-4-ones are then further reacted with azetidine derivatives under specific conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Shares the thienopyrimidine core but lacks the azetidine and pyrimidin-4-amine substitutions.
Thieno[2,3-d]pyrimidin-4(3H)-one: Another thienopyrimidine derivative with different substituents and biological activities.
Uniqueness
The presence of the azetidine ring and pyrimidin-4-amine group enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-9-15-4-2-12(18-9)19-10-6-20(7-10)14-13-11(3-5-21-13)16-8-17-14/h2-5,8,10H,6-7H2,1H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPOUYJIDRFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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